molecular formula C13H15ClN2 B1435476 N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride CAS No. 1261236-62-7

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Cat. No.: B1435476
CAS No.: 1261236-62-7
M. Wt: 234.72 g/mol
InChI Key: RXXGLYJGTZQZIU-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a methyl group attached to the nitrogen atom and a 3-(pyridin-4-yl)phenyl substituent. The pyridinyl group enhances aromatic interactions in biological systems, while the hydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGLYJGTZQZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Process

Reductive amination is the key synthetic route and typically proceeds as follows:

  • Step 1: Formation of an imine or iminium intermediate
    The carbonyl group of a 3-(pyridin-4-yl)benzaldehyde or related precursor reacts with methylamine under controlled conditions to form an imine intermediate.

  • Step 2: Reduction of the imine intermediate
    The imine is subsequently reduced to the corresponding secondary amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2 with Pd/C catalyst).

  • Step 3: Formation of hydrochloride salt
    The free base amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing its solubility and stability.

Reaction Conditions and Optimization

  • Solvents: Methanol, ethanol, or dichloromethane are commonly used solvents for the reductive amination step, providing good solubility for both reactants and intermediates.

  • Temperature: Mild heating (e.g., 40–60°C) often facilitates imine formation and reduction without decomposing sensitive groups.

  • pH Control: Slightly acidic conditions favor imine formation, but overly acidic environments can protonate amines and inhibit reaction progress.

  • Catalysts and Reducing Agents:

    • Sodium cyanoborohydride is preferred for its selectivity and mildness.
    • Catalytic hydrogenation provides a cleaner reduction but requires specialized equipment.

Alternative Synthetic Routes

Although reductive amination is the primary method, other potential routes include:

However, these methods are less commonly employed due to lower selectivity and yield.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 3-(Pyridin-4-yl)benzaldehyde or equivalent Commercially available or synthesized
Amination reagent Methylamine (aqueous or gaseous) Stoichiometric or slight excess
Reducing agent Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2, Pd/C) NaBH3CN preferred for mild conditions
Solvent Methanol, ethanol, or dichloromethane Depends on solubility and scale
Temperature 40–60°C Optimized for reaction rate and selectivity
Reaction time 4–24 hours Dependent on scale and method
Work-up Acidification with HCl to form hydrochloride salt Ensures product stability
Purification Recrystallization or chromatography To achieve high purity
Yield Typically 70–85% Varies with optimization

Research Findings and Literature Insights

  • The reductive amination approach is widely validated for synthesizing secondary amines with aromatic substituents, including pyridine rings, due to its efficiency and selectivity.

  • Studies show that using sodium cyanoborohydride provides high yields with minimal side products, especially when the reaction is performed under controlled pH and temperature.

  • Catalytic hydrogenation offers a cleaner alternative but requires hydrogenation equipment and careful control to avoid over-reduction of aromatic rings.

  • The hydrochloride salt form is preferred for enhanced solubility and stability , facilitating handling and storage in research and industrial contexts.

  • While specific detailed synthetic protocols for this exact compound are limited in public literature, the synthesis aligns with standard methods for related phenylpyridine amines.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanone, while reduction may produce N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanol .

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride has the molecular formula C13H14N2C_{13}H_{14}N_2 and a molecular weight of 198.26 g/mol. The compound features a pyridine ring, which is known for its biological activity, particularly in receptor interactions.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. It is related to compounds that act on various neurotransmitter systems, making it a candidate for studying conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study: Neurokinin Receptor Antagonism
Research has shown that related pyridine derivatives can function as neurokinin receptor antagonists, which are valuable in treating migraines, chronic pain, and other neurological disorders. The structure of this compound suggests it may exhibit similar properties due to its ability to interact with neurokinin receptors .

Drug Development

The compound has been explored in the context of drug design due to its favorable lipophilicity and potency against certain biological targets. Structure-activity relationship (SAR) studies indicate that modifications to the pyridine and phenyl groups can enhance activity and selectivity for specific receptors .

Table 1: Structure-Activity Relationship Findings

Compound VariantActivity (IC50)Target Receptor
Original Compound72 nMNAPE-PLD
Variant A20 nMNeurokinin 1
Variant B50 nMGlyT1

Neuropharmacological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into cognitive enhancement and mood regulation. Studies suggest that compounds like this compound may influence levels of neurotransmitters such as serotonin and dopamine, potentially leading to therapeutic effects in mood disorders .

Mental Health Disorders

Given its interaction with neurokinin receptors and potential effects on neurotransmitter systems, this compound may offer therapeutic benefits in treating anxiety disorders and depression.

Pain Management

The compound's relation to neurokinin receptor antagonism indicates it could be beneficial in managing chronic pain conditions, including migraine and other neuropathic pain syndromes .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and research findings:

Compound Name Molecular Formula Molecular Weight Melting Point Key Structural Features Pharmacological/Synthetic Notes
N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride (Target Compound) C₁₃H₁₅ClN₂* ~235.7† Not reported Pyridin-4-ylphenyl backbone, N-methylamine, hydrochloride salt Likely synthesized via reductive amination or nucleophilic substitution; potential CNS activity .
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride C₁₁H₁₄ClN₃ 223.70 Not reported Pyrazole ring replaces pyridine; similar amine backbone Used in ligand design for kinase inhibitors; commercial availability noted (AldrichCPR) .
{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride C₁₄H₁₃ClN₄O 288.74 Not reported Oxadiazole linker between phenyl and pyridine; enhances rigidity Structural rigidity may improve receptor binding; used in antimicrobial studies .
(3-Methyl-2-thienyl)methylamine hydrochloride C₁₂H₁₅ClN₂S 266.78 Not reported Thienyl and pyridinyl groups; sulfur atom introduces polarity Explored in antiviral and antibacterial agents; Parchem Chemicals supplies this compound .
N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine hydrochloride C₁₂H₁₈ClNOS 275.80 Not reported Fused thieno-oxepin ring system; complex heterocyclic scaffold Synthesized via column chromatography (73.2 mg yield); potential antipsychotic applications .
N-Methyl-1-(3-(methylthio)phenyl)methanamine hydrochloride C₉H₁₄ClNS 211.73 Not reported Methylthio substituent instead of pyridine; simpler aromatic system Higher structural similarity (93% to target compound); used in SAR studies .

*Inferred formula; †Calculated based on C₁₃H₁₅N₂ + HCl.

Structural and Functional Insights

  • Pyridine vs. Heterocyclic Replacements: Pyridinyl groups (as in the target compound) enhance π-π stacking in receptor binding compared to pyrazoles () or thienyl groups (). Methylthio substituents () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Synthetic Yields and Methods: The thieno-oxepin derivative () was synthesized with a 73.2 mg yield using DCM/MeOH gradient chromatography, while nitrofuran analogs () achieved 53% yields via HCl salt crystallization .
  • Pharmacological Potential: Compounds with fused heterocycles (e.g., thieno-oxepin in ) are prioritized in antipsychotic research due to TAAR1 agonist activity . The target compound’s pyridinylphenyl scaffold is structurally aligned with kinase inhibitors and antimicrobial agents, though direct activity data is lacking .

Biological Activity

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. With the molecular formula C13H15ClN2, this compound is a derivative of methanamine and is recognized for its diverse biological activities, particularly in enzyme interactions and receptor modulation. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C13H15ClN2
  • CAS Number : 1261236-62-7
  • Molecular Weight : 250.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can lead to modulation of biological pathways, which may have therapeutic implications in conditions such as inflammation and cancer.

Structure-Activity Relationship (SAR)

Research has demonstrated that the structural modifications of the compound significantly influence its biological activity. For instance, substituents on the pyridine ring can alter potency and selectivity towards specific targets. A study highlighted that electron-donating groups at the para position enhanced activity, while electron-withdrawing groups diminished it .

Table 1: Summary of Structure-Activity Relationships

Compound VariantSubstituent TypeActivity (IC50)
Base Compound--
Para MethylElectron Donor72 nM
Para ChloroElectron AcceptorNot Active
3-PyridylHeteroarylDecreased Activity
N-MethylMaintains PotencySignificant

Case Studies

  • Anti-inflammatory Activity : A series of experiments were conducted to assess the anti-inflammatory properties of this compound. The compound showed promising results in inhibiting LPS-induced NF-κB/AP-1 reporter activity, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : In various studies, this compound has been evaluated for its anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines, suggesting a role in cancer therapeutics .
  • Neuropharmacology : The compound's interaction with neuroreceptors has been investigated, revealing potential use in modulating neurological disorders. It was shown to affect neurotransmitter release and receptor signaling pathways .

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile of this compound. Reports indicate that long-term exposure may lead to respiratory issues and other health concerns due to its irritant nature . Therefore, careful handling and further toxicological studies are warranted.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride?

Synthesis typically involves reductive amination between 3-(pyridin-4-yl)benzaldehyde and methylamine, followed by HCl salt formation. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel (C18 reverse-phase for polar intermediates). Purity verification requires HPLC with UV detection (e.g., λmax ~255 nm, as seen in analogous compounds ). Ensure ≥98% purity via analytical HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Structural confirmation : Use 1H/13C NMR (DMSO-d6 or CDCl3) to confirm amine proton shifts (~2.5 ppm for N-methyl) and aromatic pyridinyl signals (8.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ for C13H14ClN2 requires m/z 245.0845) .
  • Purity : Quantify via HPLC with a C18 column, comparing retention times to standards .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .
  • Ventilation : Work in a fume hood to avoid inhalation. Avoid drainage contamination due to potential aquatic toxicity .
  • Storage : Keep at -20°C in airtight containers for long-term stability .

Q. How can researchers address the lack of published data on stability and reactivity?

Conduct accelerated stability studies under varying pH, temperature, and light conditions. Use TGA/DSC to determine decomposition temperatures and HPLC to monitor degradation products .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

Structural analogs (e.g., N-Methyl-1-(pyridin-4-yl)methanamine) inhibit CYP51 and CYP5122A1 enzymes in Leishmania species, suggesting potential antiparasitic applications. Target engagement can be validated via enzyme inhibition assays (IC50 determination) and molecular docking studies .

Q. How can structural modifications enhance bioavailability or activity?

  • Bioisosteric replacement : Substitute the pyridinyl ring with isoxazole or oxadiazole moieties to improve metabolic stability (e.g., as in {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride) .
  • Prodrug design : Convert the amine to a carbamate or amide for enhanced cell permeability, followed by enzymatic cleavage in vivo .

Q. What strategies resolve contradictions in toxicological data across literature sources?

  • In vitro assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (LD50).
  • In vivo studies : Follow OECD 423 guidelines for acute oral toxicity in rodent models, comparing results to structurally related compounds (e.g., phenylalanine derivatives) .

Q. How can computational modeling predict interaction with biological targets?

Use Schrödinger’s Glide for docking simulations against CYP51 (PDB: 3L4D) or homology models. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What analytical methods quantify trace impurities or degradation products?

  • LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer (positive ion mode).
  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidizing agents (H2O2), then profile degradants via HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride
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N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

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